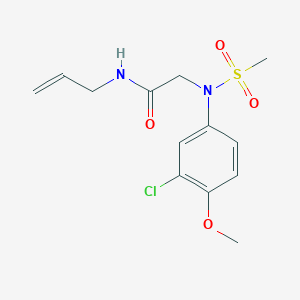![molecular formula C17H23Cl2NO5 B5131681 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. As such, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has the potential to be a valuable tool for investigating the role of the sigma-1 receptor in these processes.
作用機序
The mechanism of action of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is related to its ability to selectively block the activity of the sigma-1 receptor. The sigma-1 receptor is a protein found in the central nervous system that has been implicated in a wide range of physiological and pathological processes. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of various signaling pathways and cellular processes that are regulated by the sigma-1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate are related to its ability to selectively block the activity of the sigma-1 receptor. This receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of these processes.
実験室実験の利点と制限
The advantages of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor's activity. Additionally, this compound has been extensively studied and characterized in the scientific literature, which makes it a well-established tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes.
The limitations of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its potential off-target effects, which could interfere with the interpretation of experimental results. Additionally, this compound may not be suitable for all experimental models, depending on the specific research question being addressed.
将来の方向性
There are several future directions for research involving 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. One potential direction is to further investigate the role of the sigma-1 receptor in addiction and substance abuse. This could involve using this compound in animal models of addiction to investigate the underlying mechanisms of addiction and potential therapeutic targets.
Another potential direction is to investigate the role of the sigma-1 receptor in neuroprotection and neurodegenerative diseases. This could involve using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in animal models of neurodegenerative diseases to investigate the potential neuroprotective effects of sigma-1 receptor modulation.
Finally, there is potential for the development of new sigma-1 receptor modulators based on the structure of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. By modifying the structure of this compound, it may be possible to develop new compounds with improved selectivity and efficacy for the sigma-1 receptor.
合成法
The synthesis of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been described in the scientific literature. The compound can be prepared by reacting 2,4-dichloro-6-methylphenol with propargyl bromide to form 3-(2,4-dichloro-6-methylphenoxy)propyne. This intermediate can then be reacted with piperidine to form 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine. Finally, this compound can be reacted with oxalic acid to form the oxalate salt of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine.
科学的研究の応用
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been used in a variety of scientific studies to investigate the role of the sigma-1 receptor in various physiological and pathological processes. For example, this compound has been used to study the involvement of the sigma-1 receptor in neuropathic pain, depression, and addiction. In these studies, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been shown to be a selective antagonist of the sigma-1 receptor, and has been used to block the activity of this receptor in various experimental models.
特性
IUPAC Name |
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)11-14(17)15(12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMAADVJOREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCCCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)

![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5131669.png)
![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)


![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5131697.png)
